1-Nonyl-1H-indole: A Comprehensive Technical Guide to Physicochemical Properties, Synthesis, and Pharmacological Applications
1-Nonyl-1H-indole: A Comprehensive Technical Guide to Physicochemical Properties, Synthesis, and Pharmacological Applications
Executive Summary
1-Nonyl-1H-indole is a synthetically derived, highly lipophilic indole derivative characterized by a nine-carbon aliphatic chain attached to the nitrogen atom of the indole pharmacophore. In modern drug discovery and materials science, this molecule serves a dual purpose: it acts as a standalone selective inhibitor of Acetylcholinesterase (AChE) and functions as a highly tunable, privileged scaffold for the synthesis of complex therapeutics, such as Sphingosine Kinase 2 (SphK2) inhibitors. This whitepaper provides an in-depth analysis of its physicochemical profile, details a self-validating synthetic protocol, and explores the mechanistic causality behind its pharmacological efficacy.
Physicochemical Profiling
The physical and chemical properties of 1-nonyl-1H-indole are dictated by the juxtaposition of the polarizable, electron-rich aromatic indole core and the highly hydrophobic nonyl tail. This extreme lipophilicity drastically alters the molecule's membrane permeability and its binding kinetics within deep hydrophobic enzyme pockets.
Table 1: Core Physicochemical Properties
| Property | Value | Source / Derivation |
| IUPAC Name | 1-Nonyl-1H-indole | |
| CAS Number | 1406828-59-8 | |
| Molecular Formula | C17H25N | |
| Molecular Weight | 243.39 g/mol | |
| Physical State | Pale yellow oil (at 25 °C) | [1] |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in H2O | Empirical / Structural |
| LogP (Estimated) | > 5.0 (Highly lipophilic) | Structural derivation |
Chemical Synthesis: N-Alkylation Methodology
The synthesis of 1-nonyl-1H-indole is achieved via a base-promoted bimolecular nucleophilic substitution ( SN2 ). The choice of reagents is critical: Sodium hydride (NaH) is utilized as a strong, non-nucleophilic base to quantitatively deprotonate the indole N-H ( pKa≈16.2 ). The reaction is conducted in N,N-Dimethylformamide (DMF), a polar aprotic solvent that effectively solvates the sodium cation, leaving a highly reactive, "naked" indolide anion to attack the alkyl halide.
Fig 1: Synthetic workflow for the N-alkylation of 1H-indole to form 1-nonyl-1H-indole.
Impact of the Alkylating Agent
The leaving group of the alkyl halide directly impacts the reaction kinetics and overall yield. As summarized below, utilizing 1-bromononane provides superior yields compared to 1-chlorononane due to the weaker C-Br bond and the higher polarizability of the bromide leaving group.
Table 2: Comparative Yields Based on Alkylating Agent
| Alkylating Agent | Leaving Group | Reaction Temp | Reported Yield | Reference |
| 1-Bromononane | Bromide (Br⁻) | 0 °C to RT | 70% | [1] |
| 1-Chlorononane | Chloride (Cl⁻) | RT to Reflux | 46% | [2] |
Self-Validating Experimental Protocol
This protocol incorporates In-Process Controls (IPC) to ensure complete conversion and prevent degradation.
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System Preparation: Flame-dry a 50 mL round-bottom flask and purge with inert argon. Add NaH (60% dispersion in mineral oil, 1.2 equiv) and suspend in anhydrous DMF (5 mL/mmol of indole).
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Anion Generation: Cool the suspension to 0 °C. Dissolve 1H-indole (1.0 equiv) in a minimal volume of anhydrous DMF and add dropwise. Causality: Dropwise addition controls the exothermic evolution of H2 gas. Stir at 0 °C for 30 minutes to ensure complete generation of the indolide anion.
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Electrophilic Quenching: Add 1-bromononane (1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–6 hours.
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IPC & Reaction Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent. The disappearance of the highly UV-active starting indole spot (254 nm) confirms the reaction is complete. Do not proceed to workup until the starting material is consumed.
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Biphasic Quench and Extraction: Carefully quench the reaction with cold distilled water (to neutralize unreacted NaH). Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers extensively with brine ( 5×20 mL). Causality: Multiple brine washes are mandatory to partition the high-boiling DMF out of the organic phase.
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Chromatographic Isolation: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient: 0-5% EtOAc in Hexanes) to isolate 1-nonyl-1H-indole as a pale yellow oil[1].
Pharmacological Applications & Mechanistic Insights
Selective Inhibition of Acetylcholinesterase (AChE)
The addition of a simple alkyl chain to the indole core significantly improves the inhibition of AChE[1]. The active site of AChE features a ~20 Å deep hydrophobic gorge connecting the surface Peripheral Anionic Site (PAS) to the internal Catalytic Active Site (CAS). The nine-carbon (nonyl) tail is perfectly sized to span this gorge, allowing the molecule to engage in bipartite binding.
Interestingly, while structurally similar N-alkyl isatins inhibit both AChE and Butyrylcholinesterase (BChE), N-alkyl indoles like 1-nonyl-1H-indole selectively inhibit AChE while losing activity toward BChE[1]. Molecular docking reveals the causality: the indole core lacks the 3-oxo group found in isatins, which is strictly required to form key hydrogen bonds with Ser198 and His438 in the BChE catalytic triad[1]. This selectivity is highly desirable in neurodegenerative drug design to minimize off-target toxicity.
Fig 2: Structure-activity relationship and dual-site binding mechanism in AChE inhibition.
Scaffold Optimization in Sphingosine Kinase 2 (SphK2) Inhibitors
Beyond direct inhibition, 1-nonyl-1H-indole serves as a critical intermediate. In the development of SphK2 inhibitors, substituting a traditional naphthyl ring with an indole heterocycle provides a moiety with vastly more favorable biological properties and allows for rapid synthetic access to various substitution patterns[3]. The indole core optimizes critical π -stacking interactions with the Phe548 residue in the SphK2 binding pocket, while the nonyl tail specifically aligns with the ideal 18–22 atom length requirement (from the charged center to the omega carbon) necessary to maximize binding affinity[3].
Analytical Characterization Standards
To validate the success of the synthesis, the isolated pale yellow oil should be subjected to Nuclear Magnetic Resonance (NMR) spectroscopy. Based on established literature[1], the expected 1H NMR (400 MHz, DMSO- d6 ) profile is:
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Aromatic Region: δ 7.53 (d, 1H, J = 7.8 Hz, Ar-H), 7.44 (d, 1H, J = 8.2 Hz, Ar-H), 7.34 (d, 1H, J = 3.0 Hz, Ar-H), 7.11 (t, 1H, J = 7.7 Hz, Ar-H).
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Aliphatic Region: A characteristic triplet for the N−CH2 protons at ∼ 4.1 ppm, a multiplet for the adjacent CH2 at ∼ 1.7 ppm, a broad aliphatic envelope for the remaining methylene groups from 1.2–1.3 ppm, and a terminal methyl triplet at ∼ 0.85 ppm.
References
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Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors Source: Taylor & Francis (tandfonline.com) URL:1
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Probing the Substitution Pattern of Indole-Based Scaffold Reveals Potent and Selective Sphingosine Kinase 2 Inhibitors Source: PMC (nih.gov) URL:3
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Small molecules as inhibitors of streptococcal hyaluronidase: a computer-assisted and multicomponent synthesis approach Source: uni-regensburg.de URL:2
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1-nonyl-1H-indole | 1406828-59-8 - Sigma-Aldrich Source: sigmaaldrich.com URL:
